2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-(morpholin-4-ylmethyl)benzoate
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Overview
Description
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE typically involves multiple steps. One common method starts with the preparation of the benzothiazine core, followed by the introduction of the benzoyl and morpholinylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 2-(ACETYLOXY)BENZOATE
- 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXOPYRROLIDIN-1-YL)ACETATE
Uniqueness
Compared to similar compounds, 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL 4-(4-MORPHOLINYLMETHYL)BENZOATE has unique structural features that may confer distinct biological activities. Its morpholinylmethyl group, for example, can enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
Properties
Molecular Formula |
C28H26N2O6S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-(morpholin-4-ylmethyl)benzoate |
InChI |
InChI=1S/C28H26N2O6S/c1-29-25(26(31)21-7-3-2-4-8-21)27(23-9-5-6-10-24(23)37(29,33)34)36-28(32)22-13-11-20(12-14-22)19-30-15-17-35-18-16-30/h2-14H,15-19H2,1H3 |
InChI Key |
DTGUMAAPHITBQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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